4-(4-chlorobenzyl)-N-(2-chloro-6-fluorobenzylidene)-1-piperazinamine
Description
4-(4-Chlorobenzyl)-N-(2-chloro-6-fluorobenzylidene)-1-piperazinamine is a piperazine-derived compound featuring a 4-chlorobenzyl group and a 2-chloro-6-fluorobenzylidene substituent. The piperazine backbone provides a flexible scaffold for interactions with biological targets, while the halogenated aromatic groups likely influence electronic, steric, and lipophilic properties.
Properties
IUPAC Name |
(E)-1-(2-chloro-6-fluorophenyl)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2FN3/c19-15-6-4-14(5-7-15)13-23-8-10-24(11-9-23)22-12-16-17(20)2-1-3-18(16)21/h1-7,12H,8-11,13H2/b22-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVNUBKCHTNUBND-WSDLNYQXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)N=CC3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)/N=C/C3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Piperazine Backbone
- Target Compound : The piperazine core is substituted with a 4-chlorobenzyl group and a Schiff base (2-chloro-6-fluorobenzylidene). The benzylidene moiety introduces a conjugated imine bond, which may enhance rigidity and influence binding interactions .
- Compound 4c (): Features a pyrimidin-4-amine scaffold with a 4-ethoxycarbonylpiperazino group and a 2,4-difluorobenzyl substituent. The ethoxycarbonyl group introduces polarity, contrasting with the target compound’s lipophilic chlorobenzyl group .
- Compound 6b () : Contains a pyrazolo-pyrimidine fused system linked to a benzylpiperazine and a 2-chloro-6-fluorobenzamide. This complex heterocyclic system contrasts with the simpler piperazine backbone of the target compound but shares halogenated aromatic motifs .
Influence of Halogen Substituents on Activity
- Chlorine vs. Fluorine Effects: The target compound’s 2-chloro-6-fluoro substitution on the benzylidene group combines steric bulk (Cl) with moderate electronegativity (F). This may optimize interactions in hydrophobic pockets while maintaining partial polarity .
Data Tables
Table 1: Comparative Analysis of Structural Features
Table 2: Halogen Substituent Effects
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